molecular formula C19H22N8O2 B3011223 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797804-88-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No. B3011223
CAS RN: 1797804-88-6
M. Wt: 394.439
InChI Key: LYSYSALUQJCMRP-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • A study explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, demonstrating their potential as antimicrobial agents. These compounds were synthesized using citrazinic acid and displayed good antibacterial and antifungal activities (Hossan et al., 2012).

Therapeutic Approach Against Alzheimer's Disease

  • Research on 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides identified them as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, potentially valuable in Alzheimer's disease treatment. These compounds showed significant anti-AChE activity and inhibited β-amyloid aggregation, with potential for Aβ disaggregation and antioxidation (Umar et al., 2019).

Synthesis of Novel Isoxazolines and Isoxazoles

  • A study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which could have potential applications in pharmaceuticals and agrochemicals (Rahmouni et al., 2014).

Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1

  • The compound K-604, related to this chemical structure, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Patents in Pharma Market

  • An analysis of patents in the pharmaceutical market highlighted the significance of pyridazino(4,5-b)indole-1-acetamide compounds, including their therapeutic applications in cardiology, nephrology, neurology, dermatology, and oncology (Habernickel, 2002).

properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c28-18(14-29-19-6-5-17(24-25-19)27-12-4-8-22-27)21-13-15-20-9-7-16(23-15)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11,13-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSYSALUQJCMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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